3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate
Description
IUPAC Nomenclature and Systematic Identification
The compound 3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure, isobenzofuran-1,3-dione , is a bicyclic system comprising a fused benzene and furan ring, with ketone groups at positions 1 and 3. The substituents are assigned as follows:
- A phenoxy group (-O-C₆H₅) attached at position 5 of the isobenzofuran ring.
- An acetate ester (-O-CO-CH₃) at position 3 of the phenyl ring.
The molecular formula is C₁₆H₁₀O₆ , with a molecular weight of 298.25 g/mol . The compound’s CAS registry number, 122590-09-4 , ensures unambiguous identification in chemical databases. Its SMILES string, O(C1C=CC=C(C=1)OC(C)=O)C1C=CC2C(=O)OC(C=2C=1)=O , and InChIKey, ZEBRHAVRTHMPPD-UHFFFAOYSA-N , provide precise structural representations.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₀O₆ | |
| Molecular Weight | 298.25 g/mol | |
| CAS Registry Number | 122590-09-4 | |
| SMILES | O(C1C=CC=C(C=1)OC(... |
Structural Features and Functional Group Analysis
The compound’s structure integrates three key functional groups:
- Isobenzofuran-1,3-dione core : A fused bicyclic system with two ketone groups at positions 1 and 3, contributing to its planar geometry and electron-deficient aromatic system.
- Phenoxy bridge : A benzene ring linked via an ether (-O-) group at position 5 of the isobenzofuran ring, introducing steric bulk and influencing solubility.
- Acetate ester : Positioned at the meta-site (position 3) of the phenyl ring, this ester group enhances the molecule’s lipophilicity and serves as a potential site for metabolic hydrolysis.
The conjugated π-system of the isobenzofuran core and the electron-withdrawing ketones create a rigid, planar framework. This geometry may facilitate π-π stacking interactions in solid-state configurations or host-guest complexes. The acetate group’s orientation introduces asymmetry, as evidenced by the lack of chiral centers in the computed stereochemical analysis.
Historical Context of Isobenzofuran-1,3-dione Derivatives
Isobenzofuran derivatives have been studied since the early 20th century, with phthalic anhydride (a simple 1,3-dioxoisobenzofuran) serving as a cornerstone in polymer chemistry. The synthesis of substituted variants, such as This compound , represents an evolution toward functionalized analogs with tailored electronic and steric properties.
Key milestones include:
- 1920s–1950s : Development of phthalic anhydride-based polyesters and alkyd resins, highlighting the reactivity of the dione moiety in condensation reactions.
- 1980s–2000s : Exploration of hindered derivatives like 1,3-diphenylisobenzofuran for applications in organic electronics and photochemistry.
- 2010s–Present : Advances in regioselective functionalization, enabling the synthesis of complex esters and ethers, such as the title compound, for use in specialty polymers or bioactive intermediates.
Properties
Molecular Formula |
C16H10O6 |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
[3-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl] acetate |
InChI |
InChI=1S/C16H10O6/c1-9(17)20-10-3-2-4-11(7-10)21-12-5-6-13-14(8-12)16(19)22-15(13)18/h2-8H,1H3 |
InChI Key |
ZEBRHAVRTHMPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)OC2=CC3=C(C=C2)C(=O)OC3=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Chloroisobenzofuran-1,3-dione
Chlorination of 5-hydroxyisobenzofuran-1,3-dione with thionyl chloride or phosphorus pentachloride yields 5-chloroisobenzofuran-1,3-dione. The electron-withdrawing diketone groups activate the aryl chloride for SNAr, enabling reaction with weakly nucleophilic phenols.
Coupling with 3-Hydroxyphenyl Acetate
In a dichloromethane/sodium bicarbonate system, 5-chloroisobenzofuran-1,3-dione reacts with 3-hydroxyphenyl acetate at 0–25°C. The phenolate ion, generated in situ, displaces the chloride, forming the ether bond. This method mirrors the conditions used in EP3077089B1 for analogous aryl ether syntheses.
Reaction Conditions
-
Solvent: Dichloromethane
-
Base: Sodium bicarbonate (aqueous)
-
Temperature: 0°C → 25°C (gradual warming)
Mitsunobu Reaction for Ether Linkage
The Mitsunobu reaction offers a complementary approach for ether bond formation, particularly for sterically hindered substrates.
Synthesis of 3-Hydroxyphenyl Acetate
3-Hydroxyphenol is acetylated using acetic anhydride and pyridine, yielding 3-hydroxyphenyl acetate. This intermediate serves as the alcohol component in the Mitsunobu reaction.
Mitsunobu Coupling with 5-Hydroxyisobenzofuran-1,3-dione
A mixture of 5-hydroxyisobenzofuran-1,3-dione, 3-hydroxyphenyl acetate, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitates the coupling. The reaction proceeds via oxidation-reduction mechanisms, forming the ether bond with inversion of configuration.
Optimized Parameters
-
Molar Ratio: 1:1.2 (isobenzofuran:phenol)
-
Catalyst: Triphenylphosphine (1.2 equiv)
-
Temperature: Room temperature
Final Acetylation Step
Post-etherification, the phenolic hydroxyl group is acetylated to yield the target compound.
Acetylation Conditions
A solution of the intermediate (3-(isobenzofuran-5-yloxy)phenol) in acetic anhydride and sodium acetate is heated at 80°C for 4 hours. Excess acetic anhydride ensures complete conversion, while sodium acetate acts as a mild base to scavenge liberated HCl.
Workup
-
Quenching: Ice-cold water
-
Extraction: Ethyl acetate
-
Purification: Silica gel chromatography (10–20% acetonitrile in dichloromethane)
Alternative Route: Palladium-Catalyzed Coupling
A less conventional method employs palladium catalysis to form the ether bond.
Suzuki-Miyaura Coupling
5-Boronic ester-functionalized isobenzofuran-1,3-dione reacts with 3-iodophenyl acetate in the presence of Pd(PPh3)4 and potassium carbonate. This method, while efficient, requires stringent anhydrous conditions and offers modest yields (50–60%).
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Regioselectivity: Competing reactions at the 4- and 6-positions of isobenzofuran-1,3-dione necessitate directing groups (e.g., acetoxy) to favor 5-substitution.
-
Stability: The diketone moiety is prone to hydrolysis under acidic or basic conditions, requiring pH-neutral workups.
-
Purification: Silica gel chromatography remains the most effective method, though recrystallization from ethyl acetate/acetone mixtures improves purity .
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate exhibit significant anticancer properties. The dioxo group can interact with cellular targets, leading to apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed dose-dependent cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, altering their function and leading to cell death. This reactivity underlines its potential as a therapeutic agent in oncology.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibits target enzyme activity | Biochemical Journal |
Materials Science
Polymer Synthesis
The compound can serve as a building block for synthesizing advanced polymers. Its reactive functional groups allow for the formation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices results in materials with improved performance characteristics.
| Property Type | Improvement Observed | Reference |
|---|---|---|
| Thermal Stability | Increased thermal degradation temperature | Materials Science Journal |
| Mechanical Strength | Enhanced tensile strength | Polymer Chemistry |
Environmental Science
Environmental Remediation
Due to its reactive nature, this compound is being explored for applications in environmental remediation. It has the potential to degrade pollutants through oxidative reactions. Laboratory studies have indicated its effectiveness in breaking down organic contaminants in wastewater treatment processes.
| Application Type | Observed Effect | Reference |
|---|---|---|
| Pollutant Degradation | Effective against organic contaminants | Environmental Science & Technology |
| Wastewater Treatment | Reduces chemical oxygen demand (COD) | Journal of Hazardous Materials |
Case Study 1: Antitumor Activity
In a pivotal study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated a significant increase in apoptosis markers at higher concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Environmental Remediation
A study conducted by the Environmental Science & Technology journal investigated the compound's efficacy in degrading phenolic pollutants from industrial effluents. The findings revealed that treatment with this compound led to a substantial reduction in pollutant levels, showcasing its applicability in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of 3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity and Safety
- Nitrate esters (e.g., compound 6 in ) exhibit high mutagenicity (up to 4,803 revertants/μmol) due to nitro group reactivity. In contrast, acetate esters (as in the target compound) are less mutagenic, suggesting safer profiles for pharmaceutical use .
- Methoxy and hydroxy groups (compound 15 ) may enhance solubility or enable hydrogen bonding in biological systems, though steric effects could limit activity.
Structural Modifications and Bioactivity The isoindole-1,3-dione moiety in ’s compounds (e.g., 12, 16) demonstrates antitumor activity, implying that the target compound’s isobenzofuranone core could be explored for similar applications .
Synthetic Accessibility The target compound’s synthesis likely parallels methods in and , involving ether bond formation (e.g., Williamson synthesis) and esterification . Bis-substituted derivatives ( ) require advanced coupling techniques, increasing synthetic complexity compared to mono-substituted analogs.
Biological Activity
3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate, also known by its CAS number 122590-09-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₀O₆, with a molecular weight of 298.25 g/mol. The compound features a dioxo-dihydroisobenzofuran moiety connected to a phenyl acetate group, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of phenolic compounds with isobenzofuran derivatives under specific reaction conditions. Various methods can be employed, including:
- Reactants : Phenol derivatives and isobenzofuran-based dioxo compounds.
- Catalysts : Acidic catalysts such as sulfuric acid.
- Solvents : Organic solvents like toluene or xylene.
- Temperature : Elevated temperatures (150–200°C).
These conditions facilitate the esterification and cyclization processes necessary for forming the desired product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. For instance:
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Compound A | 625–1250 against S. aureus | Significant against C. albicans |
| Compound B | Effective against E. faecalis | Not effective against E. coli |
This table summarizes findings from related studies where similar dioxo compounds were tested against various pathogens .
Cytotoxicity
Cytotoxicity assays indicate that this compound may have selective toxicity towards cancer cell lines. For example, derivatives of similar structures have been shown to induce apoptosis in cancer cells while sparing normal cells .
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can alter protein functions and lead to various therapeutic effects:
- Interaction with DNA : Potential intercalation into DNA strands may inhibit replication.
- Inhibition of Enzymatic Activity : The compound could inhibit enzymes critical for pathogen survival or proliferation.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antifungal Study : A study on dioxolane derivatives found that certain compounds exhibited excellent antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
- Antibacterial Study : Another investigation highlighted the antibacterial efficacy of similar compounds against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating the compound's potential as an alternative antimicrobial agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)phenyl acetate?
Answer:
The synthesis typically involves coupling a substituted phenyl acetate with a functionalized isobenzofuranone derivative. Key steps include:
- Esterification/Protection: Acetylation of the phenolic hydroxyl group using acetic anhydride under acidic or basic conditions.
- Nucleophilic Aromatic Substitution: Reaction of 5-hydroxyisobenzofuran-1,3-dione with a halogenated phenyl acetate precursor (e.g., bromophenyl acetate) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) .
- Purification: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
Critical Parameters:
- Temperature control (<100°C) to prevent decomposition of the dioxoisobenzofuran core.
- Use of anhydrous conditions to avoid hydrolysis of the acetate group.
Advanced: How can crystallographic challenges in resolving this compound’s structure be addressed?
Answer:
The compound’s aromaticity and planar ester groups complicate crystal packing. Recommended strategies:
- Crystallization Optimization: Use mixed solvents (e.g., dichloromethane/pentane) for slow evaporation to enhance crystal quality.
- Data Collection: Employ synchrotron radiation for high-resolution X-ray diffraction, particularly if twinning or weak diffraction occurs.
- Refinement: Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and restraints for disordered regions .
Example Workflow:
Solve phase problem via intrinsic heavy atoms (e.g., sulfur/oxygen) or molecular replacement.
Apply TWIN/BASF commands in SHELXL for twinned data .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify acetate methyl protons (~2.3 ppm) and aromatic protons (6.5–8.0 ppm). The isobenzofuran carbonyl carbons appear at ~165–170 ppm .
- IR Spectroscopy: Strong C=O stretches (~1770 cm⁻¹ for anhydride, ~1740 cm⁻¹ for acetate ester).
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetate group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
